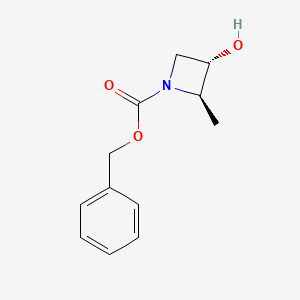![molecular formula C13H10BrNO3 B2390927 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde CAS No. 875398-15-5](/img/structure/B2390927.png)
5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde is a complex organic compound that features a bromine atom, a pyrrole ring, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde typically involves multiple steps. One common method includes the bromination of 2-hydroxybenzaldehyde followed by the introduction of the pyrrole moiety through an ether linkage. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoic acid.
Reduction: 5-bromo-2-[2-hydroxy-2-(1H-pyrrol-2-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the aldehyde group may play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or the modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-5-nitrobenzaldehyde
- 5-bromo-2-hydroxybenzaldehyde
- 2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde
Uniqueness
5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde is unique due to the presence of both a bromine atom and a pyrrole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-10-3-4-13(9(6-10)7-16)18-8-12(17)11-2-1-5-15-11/h1-7,15H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOOQWWBIHUFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2390854.png)

![N-[[(1S,2R)-2-Hydroxycyclohexyl]methyl]-N-(5,6,7,8-tetrahydroisoquinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2390859.png)
![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390860.png)
![4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2390862.png)


![(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2390867.png)
